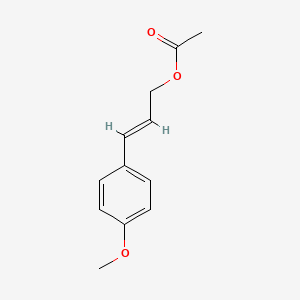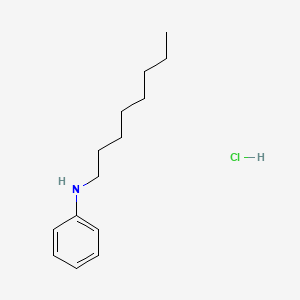
N-Octylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octylaniline–hydrogen chloride (1/1) is a chemical compound formed by the reaction of N-Octylaniline with hydrogen chloride. N-Octylaniline is an organic compound with the molecular formula C14H23N, and it is a derivative of aniline where the hydrogen atom in the amino group is replaced by an octyl group. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Octylaniline can be synthesized through the alkylation of aniline with octyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium or potassium hydroxide to deprotonate the aniline, followed by the addition of an octyl halide (e.g., octyl chloride or octyl bromide) to form N-Octylaniline.
The reaction can be represented as follows:
C6H5NH2+C8H17X→C6H5NHC8H17+HX
where X is a halogen (Cl or Br).
Industrial Production Methods
In an industrial setting, the production of N-Octylaniline may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The resulting N-Octylaniline is then reacted with hydrogen chloride gas to form the hydrochloride salt, N-Octylaniline–hydrogen chloride (1/1).
Análisis De Reacciones Químicas
Types of Reactions
N-Octylaniline–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amino group in N-Octylaniline can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Octylaniline N-oxide, while reduction can regenerate N-Octylaniline from its hydrochloride salt.
Aplicaciones Científicas De Investigación
N-Octylaniline–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological processes involving amines and their derivatives.
Medicine: Research into the pharmacological properties of N-Octylaniline derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Octylaniline–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and cell membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Hexylaniline: Similar to N-Octylaniline but with a shorter alkyl chain.
N-Decylaniline: Similar to N-Octylaniline but with a longer alkyl chain.
N-Phenylaniline: Aniline derivative with a phenyl group instead of an alkyl chain.
Uniqueness
N-Octylaniline–hydrogen chloride (1/1) is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and lipophilicity. This balance makes it suitable for various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
4015-78-5 |
|---|---|
Fórmula molecular |
C14H24ClN |
Peso molecular |
241.80 g/mol |
Nombre IUPAC |
N-octylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h7-9,11-12,15H,2-6,10,13H2,1H3;1H |
Clave InChI |
KPVLKBMZMUUHKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)

![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
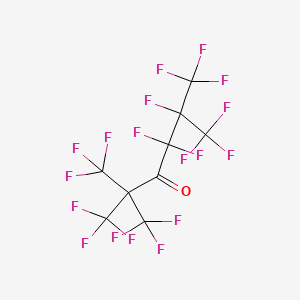
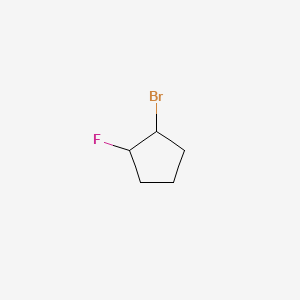
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
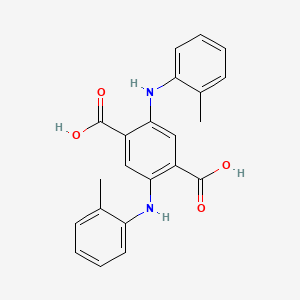
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)

![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
